molecular formula C12H25NW B13756771 acetonitrile;methylcyclohexane;propane;tungsten CAS No. 7235-98-5

acetonitrile;methylcyclohexane;propane;tungsten

Cat. No.: B13756771
CAS No.: 7235-98-5
M. Wt: 367.17 g/mol
InChI Key: MYNVZQWZFWVKRH-UHFFFAOYSA-N
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Description

Properties

CAS No.

7235-98-5

Molecular Formula

C12H25NW

Molecular Weight

367.17 g/mol

IUPAC Name

acetonitrile;methylcyclohexane;propane;tungsten

InChI

InChI=1S/C7H14.C3H8.C2H3N.W/c1-7-5-3-2-4-6-7;1-3-2;1-2-3;/h7H,2-6H2,1H3;3H2,1-2H3;1H3;

InChI Key

MYNVZQWZFWVKRH-UHFFFAOYSA-N

Canonical SMILES

CCC.CC#N.CC1CCCCC1.[W]

Origin of Product

United States

Preparation Methods

Preparation of Acetonitrile

Acetonitrile (CH3CN) is an important organic solvent and intermediate in chemical synthesis. Its preparation primarily involves high-temperature reactions of hydrocarbons with nitrogen-containing reagents or catalytic ammoxidation.

Key Preparation Methods:

  • High-Temperature Reaction with Cyanogen or Hydrocyanic Acid:
    Methane or ethane reacts with cyanogen (C2N2) or hydrogen cyanide (HCN) at temperatures ranging from 600°C to 1050°C. For example, methane reacts with cyanogen at around 903°C or with hydrocyanic acid at 916°-942°C to yield acetonitrile, often alongside by-products like acrylonitrile and hydrocyanic acid. The presence of free radical-generating agents such as dimethyl ether at about 850°C can improve yields.
    (Reaction example: CH4 + C2N2 → CH3CN + by-products)

  • Catalytic Ammoxidation of Hydrocarbons:
    Hydrocarbons such as propane, butane, isobutane, cyclohexene, methylcyclohexane, ethylene, and propylene react with ammonia and oxygen over catalysts containing oxides of molybdenum, vanadium, tungsten, or cobalt-nickel at temperatures between 230°C and 650°C. These processes produce acetonitrile along with other nitriles and by-products.
    (Example: Propane + NH3 + O2 → CH3CN + H2O)

  • Conversion of Oxygenated Hydrocarbons:
    Ethanol, acetaldehyde, acetone, propanol, isopropanol, and acetic acid vapors can be converted to acetonitrile in the presence of catalysts such as silica-bismuth-phosphomolybdate at 260°-538°C. This route offers good yields, especially using ethanol or acetaldehyde as feedstocks.
    (Example: C2H5OH + NH3 + O2 → CH3CN + H2O)

  • Reaction of Methanol with Excess HCN:
    Methanol reacts with excess hydrogen cyanide on active carbon at about 320°C to produce acetonitrile, providing a milder alternative route.
    (Ger. No. 464,123)

Summary Table: Acetonitrile Preparation Methods

Method Feedstock(s) Catalyst/Conditions Temperature (°C) By-products Notes
High-temp reaction with cyanogen or HCN Methane, Ethane Free radical initiators, Group VIII metals 600 - 1050 Acrylonitrile, propionitrile High temp, complex separation required
Catalytic ammoxidation Propane, Butane, Methylcyclohexane, etc. Mo, V, W oxides, Co-Ni catalysts 230 - 650 Other nitriles Industrially significant
Oxidative conversion of oxygenates Ethanol, Acetaldehyde, Acetone Silica-bismuth-phosphomolybdate catalyst 260 - 538 Hydrocyanic acid Good yields with ethanol/acetaldehyde
Methanol + excess HCN Methanol Active carbon ~320 Minimal Mild conditions

Preparation of Methylcyclohexane

Methylcyclohexane (C7H14) is a saturated hydrocarbon used as a solvent and chemical intermediate. Its preparation involves hydrogenation, reduction, Grignard reactions, and cyclization.

Key Preparation Methods:

  • Catalytic Hydrogenation of Toluene:
    The most common industrial method where toluene (C6H5CH3) is hydrogenated over metal catalysts (platinum, palladium, or nickel) under elevated temperature and pressure. The aromatic ring is saturated to form methylcyclohexane.
    Reaction:
    $$
    \text{C}6\text{H}5\text{CH}3 + 3\text{H}2 \rightarrow \text{C}6\text{H}{11}\text{CH}_3
    $$
    This method is scalable and yields high purity product.
    (Catalytic hydrogenation)

  • Reduction of Methylcyclohexanone:
    Methylcyclohexanone is reduced using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to methylcyclohexane under mild conditions, offering selectivity and minimal by-products.
    Reaction:
    $$
    \text{C}6\text{H}{11}\text{COCH}3 + 4[H] \rightarrow \text{C}6\text{H}{11}\text{CH}3 + H_2O
    $$
    (Reduction)

  • Grignard Reaction:
    Cyclohexylmagnesium bromide reacts with methyl iodide to form methylcyclohexane. This method is useful in laboratory synthesis for precise control.
    Reaction:
    $$
    \text{C}6\text{H}{11}\text{MgBr} + \text{CH}3\text{I} \rightarrow \text{C}6\text{H}{11}\text{CH}3 + \text{MgBrI}
    $$
    (Grignard reaction)

  • Cyclization of Methylated Linear Hydrocarbons:
    Linear hydrocarbons like methylated hexane can be cyclized under acidic conditions (e.g., sulfuric acid) to form methylcyclohexane. This is less common but used in integrated refinery processes.
    (Cyclization)

Summary Table: Methylcyclohexane Preparation Methods

Method Feedstock Catalyst/Conditions Temperature/Pressure Advantages Applications
Catalytic hydrogenation Toluene Pt, Pd, Ni catalysts Elevated T, P High yield, scalable Industrial production
Reduction Methylcyclohexanone LiAlH4, NaBH4 Mild Selective, mild conditions Laboratory synthesis
Grignard reaction Cyclohexylmagnesium bromide + methyl iodide Ether solvents, anhydrous conditions Ambient Precision, pure product Organic synthesis labs
Cyclization Methylated linear hydrocarbons Acid catalysts (H2SO4, H3PO4) Elevated Uses low-cost feedstocks Refinery integrated processes

Preparation of Propane

Propane (C3H8) is a widely used fuel gas and chemical feedstock. It is commonly obtained both from natural sources and synthetic chemical routes.

Key Preparation Methods:

  • Hydrogenation of Propyne:
    Propyne (CH3-C≡C-H) is catalytically hydrogenated using platinum, palladium, or nickel catalysts. The addition of two hydrogen atoms converts the triple bond into a single bond, yielding propane.
    Reaction:
    $$
    \text{CH}3-\text{C}\equiv\text{C}-\text{H} + 2\text{H}2 \xrightarrow{\text{Pt, Pd, Ni}} \text{CH}3-\text{CH}2-\text{CH}_3
    $$
    (Hydrogenation)

  • Extraction from Natural Gas and Petroleum:
    Propane is separated from natural gas and petroleum refining streams by fractional distillation and refrigeration. It is a component of liquefied petroleum gas (LPG).
    (Industrial extraction)

Summary Table: Propane Preparation Methods

Method Feedstock Catalyst/Conditions Temperature/Pressure Notes
Catalytic hydrogenation Propyne Pt, Pd, Ni catalysts Ambient to mild Laboratory and industrial scale
Fractional distillation Natural gas, crude oil Physical separation Variable Major industrial source

Preparation of Tungsten

Tungsten (W) is a refractory metal with high melting point, used in alloys, electronics, and catalysis. Its preparation involves ore beneficiation and reduction processes.

Key Preparation Methods:

  • Ore Beneficiation:
    Tungsten ores such as scheelite (CaWO4) and wolframite ((Fe,Mn)WO4) are mined and subjected to crushing, grinding, gravity separation, froth flotation, and sometimes electromagnetic separation to concentrate tungsten minerals.
    (Ore processing)

  • Production of Ammonium Paratungstate (APT):
    Concentrated ore is chemically processed to produce ammonium paratungstate [(NH4)10W12O41·5H2O], an important intermediate. Calcination of APT yields tungsten oxides (WO3, W20O28).
    (Chemical intermediate)

  • Reduction to Tungsten Metal:

    • Hydrogen Reduction: Tungsten oxide is reduced by hydrogen gas at 700-1000°C in rotary furnaces to obtain pure tungsten metal.
    • Chemical Vapor Deposition (CVD): Tungsten hexachloride (WCl6) is reduced by hydrogen, depositing tungsten metal on heated filaments.
      (Reduction methods)
  • Ferrotungsten Production:
    Carbothermic reduction of tungsten oxides with carbon (coal or coke) in electric arc furnaces produces ferrotungsten alloys.
    (Carbothermic reduction)

  • Preparation of Tungsten Monocarbide:
    Heating tungsten powder with carbon black at 900-2000°C produces tungsten monocarbide, used in cutting tools and wear-resistant materials.
    (Carburization)

Summary Table: Tungsten Preparation Methods

Method Feedstock/Intermediate Conditions Temperature (°C) Product Notes
Ore beneficiation Scheelite, Wolframite Crushing, grinding, flotation Ambient Concentrated ore Primary mineral processing
Ammonium paratungstate formation Concentrated ore Chemical treatment Ambient (NH4)10W12O41·5H2O Key chemical intermediate
Hydrogen reduction Tungsten oxides H2 gas flow 700 - 1000 Pure tungsten metal High purity metal production
Chemical vapor deposition Tungsten hexachloride H2 reduction, heated filament Variable Tungsten metal Thin films, high purity
Carbothermic reduction Tungsten oxides + carbon Electric arc furnace High (~2000) Ferrotungsten alloy Alloy production
Carburization Tungsten powder + carbon black Heating 900 - 2000 Tungsten monocarbide Hard material synthesis

Chemical Reactions Analysis

Acetonitrile (C₂H₃N)

Physical Properties

PropertyValue
Molecular Weight41.053 g/mol
Density0.786 g/cm³
Melting Point−46 to −44 °C
Boiling Point81.3 to 82.1 °C

Key Reactions

  • Hydrolysis with Concentrated HCl :

    • Partial hydrolysis yields acetamide :
      CH3CN+HClCH3CONH2\text{CH}_3\text{CN} + \text{HCl} \rightarrow \text{CH}_3\text{CONH}_2

    • Complete hydrolysis forms acetic acid :
      CH3CN+2H2OCH3COOH+NH3\text{CH}_3\text{CN} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3

  • Grignard Reactivity :

    • Reacts with organometallic reagents (e.g., phenyl magnesium bromide) to form ketones:
      CH3CN+RMgBrR-C(=O)-CH3\text{CH}_3\text{CN} + \text{RMgBr} \rightarrow \text{R-C(=O)-CH}_3

  • Cyanomethylation :

    • Under radical conditions (e.g., tert-butoxy radicals), acetonitrile participates in cyanomethylation of aromatic amines, forming nitrogen-containing heterocycles. This involves cyanomethyl radical intermediates .

Methylcyclohexane (C₈H₁₆)

Physical Properties

PropertyValue
Molecular FormulaC₈H₁₆
Density0.76 g/cm³
Boiling Point97 °C

Key Reactions

  • Aromatization :

    • Catalytic hydrogenation of toluene or dehydrogenation of methylcyclohexane produces toluene:
      CH3C6H11+3H2CH3C6H5\text{CH}_3\text{C}_6\text{H}_11 + 3\text{H}_2 \leftrightarrow \text{CH}_3\text{C}_6\text{H}_5

  • Oxidation with Manganese Catalysts :

    • Manganese complexes (e.g., [Mn(salen)Cl]) catalyze oxidation with trichloroisocyanuric acid (TCCA), yielding chlorinated products (e.g., 1-chloro-4-methylcyclohexane) and alkenes (e.g., 1-methylcyclohexene). Conversion reaches 29.8% at 50°C .

  • Conformational Dynamics :

    • Exists in chair conformations; equatorial methyl placement is energetically favored to avoid 1,3-diaxial strain .

Propane (C₃H₈)

Physical Properties

PropertyValue
Molecular Weight44.097 g/mol
Density2.0098 kg/m³
Melting Point−187.7 °C
Boiling Point−42.25 °C

Key Reactions

  • Combustion :

    • Complete combustion with excess oxygen:
      C3H8+5O23CO2+4H2O\text{C}_3\text{H}_8 + 5\text{O}_2 \rightarrow 3\text{CO}_2 + 4\text{H}_2\text{O}

    • Incomplete combustion yields CO or soot:
      2C3H8+9O24CO2+2CO+8H2O2\text{C}_3\text{H}_8 + 9\text{O}_2 \rightarrow 4\text{CO}_2 + 2\text{CO} + 8\text{H}_2\text{O}

  • Cyanide Substitution :

    • Reacts with KCN to form nitriles:
      C2H5Cl+KCNC2H5CN+KCl\text{C}_2\text{H}_5\text{Cl} + \text{KCN} \rightarrow \text{C}_2\text{H}_5\text{CN} + \text{KCl}

Tungsten (W)

Physical Properties

PropertyValue
Atomic Number74
Melting Point3410 °C
Boiling Point5660 °C
Density19,300 kg/m³

Key Reactions

  • Halogens :

    • Reacts with F₂ at room temperature to form WF₆ :
      W+3F2WF6\text{W} + 3\text{F}_2 \rightarrow \text{WF}_6

    • Reacts with Cl₂/Br₂ at 250°C to form WCl₆/WBr₆ :
      W+3Cl2WCl6\text{W} + 3\text{Cl}_2 \rightarrow \text{WCl}_6

  • Oxygen :

    • Oxidizes at red heat to form WO₃ :
      2W+3O22WO32\text{W} + 3\text{O}_2 \rightarrow 2\text{WO}_3

  • Catalytic Applications :

    • Tungsten-titanium catalysts enable propane metathesis , converting propane into ethane and butane. Turnover numbers exceed 10,000 cycles under optimized conditions .

Comparative Analysis of Reactivity

CompoundKey Reaction TypeNotable Applications
AcetonitrileHydrolysis, GrignardPharmaceutical synthesis
MethylcyclohexaneOxidation, AromatizationFuel additives, solvent
PropaneCombustionLPG, industrial fuels
TungstenHalogenation, CatalysisHigh-temperature alloys, metathesis

Research Insights

  • Acetonitrile ’s cyanomethylation potential is enhanced in radical-mediated systems, offering pathways to complex heterocycles .

  • Methylcyclohexane oxidation with Mn catalysts demonstrates scalable routes to chlorinated hydrocarbons, critical for industrial solvents .

  • Tungsten ’s role in alkane metathesis highlights its versatility in designing cooperative catalysts for energy-efficient fuel production .

Scientific Research Applications

Acetonitrile

Chemical Properties and Uses
Acetonitrile (MeCN) is a polar aprotic solvent widely used in the pharmaceutical industry due to its excellent solvation properties. It is particularly favored in high-performance liquid chromatography (HPLC) for its ability to dissolve a wide range of compounds while maintaining high purity levels. The low viscosity of acetonitrile enhances the efficiency of analyte separation during chromatographic processes .

Applications in Pharmaceuticals

  • HPLC Solvent : Acetonitrile serves as a primary solvent in HPLC applications for drug formulation and analysis. Its chemical inertness minimizes interactions with analytes, ensuring reproducibility in results .
  • Synthesis and Extraction : It is used for extracting fatty acids from oils and as a solvent in the synthesis of pharmaceutical compounds .

Environmental Considerations
Research has indicated potential environmental impacts from acetonitrile use, leading to investigations into recovery and recycling methods to mitigate supply chain vulnerabilities .

Methylcyclohexane

Chemical Properties and Uses
Methylcyclohexane is an organic compound primarily utilized as a solvent and in chemical synthesis. Its non-polar characteristics make it suitable for dissolving non-polar substances.

Applications in Industry

  • Solvent for Chemical Reactions : Methylcyclohexane is often employed as a solvent in reactions where non-polar conditions are required.
  • Fuel Additive : It can also be used as an additive to improve the octane rating of gasoline .

Propane

Chemical Properties and Uses
Propane is a three-carbon alkane that serves multiple roles across various sectors due to its combustibility and energy content.

Applications in Energy and Industry

  • Fuel Source : Propane is widely used as a fuel for heating, cooking, and in vehicles. Its clean-burning properties make it an attractive alternative to other fossil fuels .
  • Chemical Feedstock : It serves as a feedstock for the production of various chemicals, including propylene, which is further processed into plastics and other materials .

Tungsten

Chemical Properties and Uses
Tungsten is a dense metal known for its high melting point and strength. It plays a critical role in various industrial applications.

Applications in Industry

  • Catalysis : Tungsten compounds are extensively used as catalysts in chemical reactions, particularly in hydrodesulfurization processes to remove sulfur from fuels .
  • Pigments and Coatings : Tungsten oxides are utilized in producing pigments for ceramics and coatings due to their vibrant colors and stability under heat .
  • Military Applications : Tungsten alloys are used in military munitions due to their density and effectiveness at penetrating armor .

Case Studies

  • Tungsten Catalysts in Hydrocarbon Processing : Research has shown that tungsten-based catalysts significantly enhance the efficiency of hydrocarbon processing by improving reaction rates and selectivity .
  • Acetonitrile Recovery Techniques : Studies have explored azeotropic distillation methods for recovering acetonitrile from waste streams, demonstrating economic feasibility while addressing environmental concerns .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Target Compounds

Compound Density (kg/m³) Melting Point (°C) Boiling Point (°C)
Acetonitrile 786 -45 82
Methylcyclohexane 770 -127 101
Propane 493 (gas) -188 -42
Tungsten 19,250 3,410 5,930

Q & A

Basic Research Questions

Q. How to design solvent-dependent experiments for reactions involving acetonitrile and methylcyclohexane?

  • Methodology : Select solvents based on polarity, dielectric constant, and radical stabilization capacity. For example, acetonitrile (high polarity, ε = 37.5) enhances charge-separated intermediates, while methylcyclohexane (low polarity, ε = 2.02) stabilizes radical pathways .
  • Data Example : In catalytic epoxidation, acetonitrile achieved 85% selectivity due to its ability to stabilize transition states, whereas methylcyclohexane favored radical-mediated pathways with 34% yield of regioisomers .

Q. What are standard protocols for characterizing tungsten-based catalysts in propane dehydrogenation?

  • Methodology : Use temperature-programmed reduction (TPR) to assess redox activity, X-ray photoelectron spectroscopy (XPS) for oxidation state analysis, and BET surface area measurements. Ensure reproducibility by documenting pretreatment conditions (e.g., H₂ reduction at 500°C for 2 hours) .
  • Data Example : Tungsten carbide (WC) catalysts show propane conversion rates of 12–18% at 600°C, with selectivity to propylene >80% under optimized flow conditions .

Q. How to ensure reproducibility in propane combustion experiments?

  • Methodology : Control gas purity (≥99.9%), calibrate mass flow controllers weekly, and use standardized reactor geometries (e.g., quartz tube, 10 mm diameter). Document ignition temperatures (±5°C) and flame propagation speeds using high-speed cameras .

Advanced Research Questions

Q. How does solvent polarity influence reaction mechanisms in acetonitrile versus methylcyclohexane?

  • Methodology : Combine transient absorption spectroscopy (TAS) with DFT calculations. For instance, in bromoform photolysis, methylcyclohexane stabilizes triplet states (lifetime = 1.2 ns), while acetonitrile accelerates intersystem crossing due to polarity-driven solvation .
  • Data Contradiction : Methylcyclohexane resolves vibrational spectra (FWHM = 15 nm), whereas acetonitrile broadens peaks (FWHM = 40 nm) due to dielectric screening .

Q. How to resolve contradictions in spectroscopic data between solvents?

  • Methodology :

Validate solvent purity via gas chromatography (GC) to rule out impurities (e.g., <0.01% water in methylcyclohexane).

Use multi-configurational ab initio calculations (e.g., CASSCF) to model solvent-solute interactions .

Cross-reference with inert solvents (e.g., cyclohexane) to isolate solvent effects .

  • Example : TD-DFT simulations for C307 dye show a 20 nm red shift in acetonitrile versus methylcyclohexane, aligning with experimental Stokes shifts .

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